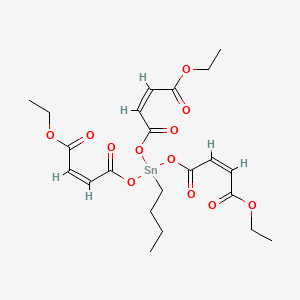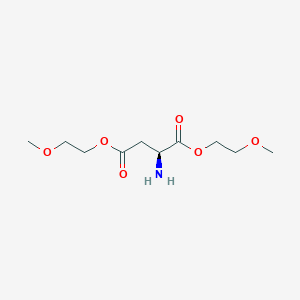
Bis(2-methoxyethyl) L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) L-aspartate: is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of two 2-methoxyethyl groups attached to the aspartate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) L-aspartate typically involves the reaction of L-aspartic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification and purification to obtain the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Bis(2-methoxyethyl) L-aspartate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for understanding the behavior of aspartate derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Bis(2-methoxyethyl) ether: A related compound with similar structural features but different functional properties.
Diethylene glycol dimethyl ether: Another compound with comparable chemical characteristics.
Uniqueness: Bis(2-methoxyethyl) L-aspartate is unique due to its specific aspartate backbone and the presence of two methoxyethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
86150-70-1 |
|---|---|
Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
bis(2-methoxyethyl) (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C10H19NO6/c1-14-3-5-16-9(12)7-8(11)10(13)17-6-4-15-2/h8H,3-7,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
DHECGALBBHZSMG-QMMMGPOBSA-N |
Isomeric SMILES |
COCCOC(=O)C[C@@H](C(=O)OCCOC)N |
Canonical SMILES |
COCCOC(=O)CC(C(=O)OCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



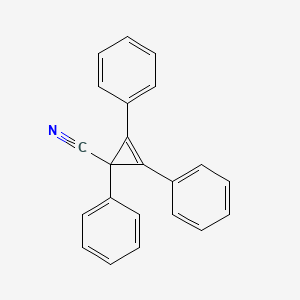
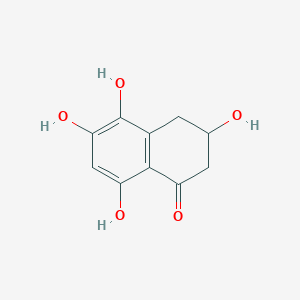
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
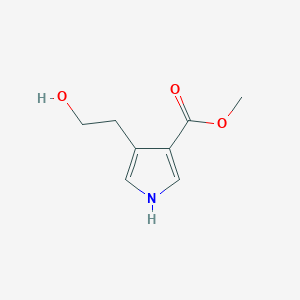


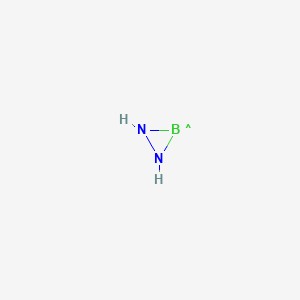
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


